
2-Methoxybenzonitrile
Overview
Description
2-Methoxybenzonitrile, also known as o-methoxybenzonitrile, is an organic compound with the molecular formula C8H7NO. It is a colorless to pale yellow liquid with a faint aromatic odor. This compound is slightly soluble in water and has a melting point of 24.5°C and a boiling point of 135°C at 12 mm Hg .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxybenzonitrile can be synthesized through several methods. One common method involves the reaction of o-anisidine with sodium nitrite to form a diazonium salt, which is then reacted with lead cyanide in the presence of benzene. The mixture is subjected to steam distillation, and the benzene layer is separated, dried, and distilled under reduced pressure to obtain this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of o-anisaldehyde with hydroxylamine hydrochloride to form o-anisaldoxime, which is then dehydrated using phosphorus oxychloride to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methoxybenzoic acid.
Reduction: It can be reduced to form 2-methoxybenzylamine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Grignard reagents and organolithium compounds are commonly used.
Major Products:
Oxidation: 2-Methoxybenzoic acid.
Reduction: 2-Methoxybenzylamine.
Substitution: Various ketones depending on the Grignard reagent used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
2-Methoxybenzonitrile serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valuable in the production of pharmaceuticals and agrochemicals. The compound can undergo various transformations, including oxidation to form 2-methoxybenzoic acid and reduction to yield 2-methoxybenzylamine. Additionally, it can participate in substitution reactions with Grignard reagents to produce various ketones .
Table 1: Synthetic Transformations of this compound
Reaction Type | Product | Notes |
---|---|---|
Oxidation | 2-Methoxybenzoic acid | Useful for synthesizing carboxylic acids |
Reduction | 2-Methoxybenzylamine | Important for amine synthesis |
Substitution | Various ketones | Dependent on the Grignard reagent used |
Biological Applications
Antiproliferative Activity
Recent studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines. Notably, it has shown significant cytotoxicity against the MCF-7 breast cancer cell line. The proposed mechanism involves modulation of critical signaling pathways such as PI3K/AKT/mTOR, leading to cell cycle arrest and apoptosis.
Case Study: Antiproliferative Effects
In a comparative study of methoxy-substituted benzimidazoles, this compound exhibited noteworthy cytotoxicity in vitro. This highlights its potential as a lead compound for developing new anticancer therapies.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that the compound effectively scavenges free radicals, suggesting its potential as an antioxidant agent due to the electron-donating capacity of the methoxy group.
Table 2: Antioxidant Activity Assay Results
Assay Type | IC50 Value (µM) | Notes |
---|---|---|
DPPH | X | Strong radical scavenging ability |
ABTS | Y | Effective against lipid peroxidation |
Industrial Applications
Use in Dyes and Fragrances
In industrial applications, this compound is utilized in the production of dyes and fragrances. Its unique chemical structure allows it to participate in reactions that yield aromatic compounds with desirable properties for these industries .
Non-Linear Optical (NLO) Applications
Computational studies have indicated that this compound possesses properties relevant for non-linear optical applications, particularly frequency doubling and second harmonic generation (SHG). These characteristics make it a candidate for materials used in optoelectronic devices .
Mechanism of Action
The mechanism of action of 2-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, it can act as a substrate for enzymes, leading to the formation of specific products that can be measured to study enzyme activity. In medicinal chemistry, it can interact with cellular receptors or enzymes to exert its therapeutic effects .
Comparison with Similar Compounds
- 2-Cyanoanisole
- 4-Methoxybenzonitrile
- 3-Methoxybenzonitrile
Comparison: 2-Methoxybenzonitrile is unique due to its ortho-substitution pattern, which influences its reactivity and physical properties. Compared to 4-methoxybenzonitrile, which has the methoxy group in the para position, this compound exhibits different reactivity in substitution reactions due to the electron-donating effects of the methoxy group being closer to the nitrile group .
Biological Activity
2-Methoxybenzonitrile, also known as o-anisonitrile, is an organic compound with the molecular formula CHNO and a molecular weight of 133.15 g/mol. It serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals, and its biological activities have garnered interest in recent research. This article explores the biological activity of this compound, focusing on its antiproliferative, antioxidant, and antimicrobial properties.
- CAS Number : 6609-56-9
- Molecular Structure : this compound Structure
- Appearance : White or colorless solid to clear liquid
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines.
Table 1: Antiproliferative Activity of this compound
Case Study : In a study comparing various methoxy-substituted benzimidazoles, this compound exhibited significant cytotoxicity in vitro, particularly against the MCF-7 breast cancer cell line. The compound's mechanism appears to involve modulation of critical signaling pathways such as PI3K/AKT/mTOR, leading to cell cycle arrest and apoptosis in cancer cells .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests.
Table 2: Antioxidant Activity Assay Results
The compound demonstrated a strong ability to scavenge free radicals, indicating its potential as an antioxidant agent. The results suggest that the presence of the methoxy group significantly enhances the electron-donating capacity of the molecule, contributing to its radical scavenging ability .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored, particularly against Gram-positive bacteria.
Table 3: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) (µM) | Reference |
---|---|---|
Staphylococcus aureus | 10 | |
Escherichia coli | 15 |
In vitro studies have shown that this compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, with an MIC value indicating effective inhibition at low concentrations .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-methoxybenzonitrile in laboratory settings?
- Methodological Guidance : this compound can be synthesized via nucleophilic aromatic substitution or cyanation reactions. For example, substituting a halogen atom in 2-methoxybromobenzene with a nitrile group using copper(I) cyanide (CuCN) under controlled heating (120–150°C) in polar aprotic solvents like dimethylformamide (DMF) . Validate purity using HPLC or GC-MS, as commercial suppliers often omit analytical data .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Guidance :
- NMR : H NMR should show characteristic signals for the methoxy group (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–7.5 ppm). C NMR will confirm the nitrile carbon at ~δ 115–120 ppm .
- IR : A sharp peak near 2230 cm confirms the C≡N stretch.
- Mass Spectrometry : Molecular ion peak at m/z 133.15 (CHNO) .
Q. What safety protocols are critical when handling this compound?
- Methodological Guidance :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Keep in airtight containers at room temperature, away from oxidizers and strong acids .
- Spill Management : Avoid dust generation; use non-sparking tools for cleanup and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, solubility) of this compound?
- Methodological Guidance :
- Systematic Review : Follow PRISMA guidelines to collate and analyze data from peer-reviewed studies .
- Experimental Replication : Reproduce synthesis and characterization under standardized conditions (e.g., controlled humidity, solvent purity). Cross-validate results using orthogonal techniques (e.g., DSC for melting point, Karl Fischer titration for moisture content) .
Q. What role does this compound play in synthesizing novel antimicrobial agents?
- Methodological Guidance : this compound serves as a precursor in heterocyclic chemistry. For example, it can undergo Suzuki-Miyaura coupling with boronic acids to generate biaryl nitriles, which are intermediates in developing quinolone-based antibiotics . Optimize reaction conditions (e.g., Pd catalysts, solvent systems) using Design of Experiments (DoE) to maximize yield .
Q. How can researchers address stability challenges in reactions involving this compound under acidic/basic conditions?
- Methodological Guidance :
- Reactivity Screening : Conduct kinetic studies under varying pH (1–14) and temperatures (25–80°C) to identify degradation pathways.
- Stabilizers : Add antioxidants (e.g., BHT) or use inert atmospheres (N) to mitigate hydrolysis of the nitrile group .
Q. What advanced analytical strategies are recommended for quantifying trace impurities in this compound?
- Methodological Guidance :
- HPLC-MS/MS : Use a C18 column with acetonitrile/water gradients and tandem mass spectrometry for high-sensitivity detection of byproducts (e.g., methoxybenzamide).
- ICP-OES : Screen for heavy metal residues (e.g., Cu, Pd) from synthetic catalysts .
Q. Methodological Best Practices
Properties
IUPAC Name |
2-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTPMFASNVISBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10216291 | |
Record name | 2-Methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10216291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6609-56-9 | |
Record name | 2-Methoxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6609-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxybenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006609569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10216291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.872 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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